Tris(tetrabutylammonium) hydrogen pyrophosphate Tris(tetrabutylammonium) hydrogen pyrophosphate
Brand Name: Vulcanchem
CAS No.: 76947-02-9
VCID: VC21107610
InChI: InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3
SMILES: CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]
Molecular Formula: C48H109N3O7P2
Molecular Weight: 902.3 g/mol

Tris(tetrabutylammonium) hydrogen pyrophosphate

CAS No.: 76947-02-9

Cat. No.: VC21107610

Molecular Formula: C48H109N3O7P2

Molecular Weight: 902.3 g/mol

* For research use only. Not for human or veterinary use.

Tris(tetrabutylammonium) hydrogen pyrophosphate - 76947-02-9

Specification

CAS No. 76947-02-9
Molecular Formula C48H109N3O7P2
Molecular Weight 902.3 g/mol
IUPAC Name [hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium
Standard InChI InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3
Standard InChI Key BMTUFQKYWWLCLC-UHFFFAOYSA-K
SMILES CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]
Canonical SMILES CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]

Introduction

Chemical Identity and Nomenclature

Basic Identification

Tris(tetrabutylammonium) hydrogen pyrophosphate is identifiable through several key parameters that establish its chemical identity. The compound is registered with the Chemical Abstracts Service (CAS) under number 76947-02-9 . It possesses the molecular formula C₄₈H₁₀₉N₃O₇P₂, which reflects its complex structure comprising tetrabutylammonium cations and a hydrogen pyrophosphate anion . The molecular weight of this compound is approximately 902.34 g/mol, making it a relatively large molecular entity .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial contexts. These include:

  • Pyrophosphoric acid tris(tetrabutylammonium) salt

  • Tetrabutylammonium pyrophosphate (3:1)

  • Tris(tetra-n-butylammonium) hydrogen pyrophosphate

  • [Hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium

  • Tris(tetrabutylazanium) hydrogen (phosphonatooxy)phosphonate

These various nomenclature options reflect different approaches to describing the molecular structure and ionic composition of the compound.

Structural Characteristics

Molecular Structure

The structural arrangement of tris(tetrabutylammonium) hydrogen pyrophosphate consists of three tetrabutylammonium cations (C₁₆H₃₆N⁺) associated with a hydrogen pyrophosphate anion (HO₇P₂³⁻) . The tetrabutylammonium portion features four butyl chains arranged around a positively charged nitrogen atom, creating a lipophilic cation. The hydrogen pyrophosphate component contains two phosphate groups linked by an oxygen bridge, with one remaining acidic hydrogen.

Structural Identifiers

To enable precise identification in chemical databases and literature, the compound is associated with several structural identifiers:

  • InChI: InChI=1S/3C16H36N.H4O7P2/c31-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h35-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3

  • InChIKey: BMTUFQKYWWLCLC-UHFFFAOYSA-K

  • SMILES: CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-]

These notations provide standardized representations of the molecular structure that can be interpreted by chemical software systems.

Physical and Chemical Properties

Computed Properties

The compound possesses several computed properties that describe its physical and chemical characteristics:

PropertyValue
Exact Mass901.774 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count38
Monoisotopic Mass901.77407682 g/mol
Heavy Atom Count60
Complexity270
Topological Polar Surface Area133 Ų

These properties have been determined through computational chemistry methods and provide insight into the compound's molecular behavior .

Experimental Properties

Experimentally determined properties include:

These parameters are crucial for understanding the compound's solubility, membrane permeability, and other physicochemical behaviors.

Synthesis and Preparation

Synthetic Routes

The primary documented synthetic pathway for tris(tetrabutylammonium) hydrogen pyrophosphate involves the reaction of disodium pyrophosphate with tetrabutylammonium hydroxide in aqueous solution, with pH adjustment to approximately 7.3 . This synthetic approach achieves a reported yield of 99%, making it an efficient method for laboratory preparation of the compound .

Applications and Uses

Research Applications

Tris(tetrabutylammonium) hydrogen pyrophosphate serves several important functions in chemical and biochemical research:

  • Acts as a nucleophile in organic synthesis reactions

  • Functions as a phase-transfer catalyst, facilitating reactions between compounds in different phases

  • Serves as a reagent in biochemical applications, particularly in studies involving nucleotide chemistry

The compound's unique combination of a bulky, lipophilic cation with a reactive anion makes it particularly useful for specialized chemical transformations.

Hazard StatementClassificationFrequency in Reports
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H335May cause respiratory irritation100%

These classifications are based on aggregated information from 40 reports by companies from 3 notifications to the European Chemicals Agency (ECHA) Classification & Labelling Inventory .

Hazard Categories

The compound is classified under the following hazard categories:

  • Skin Irritant Category 2 (100% of notifications)

  • Eye Irritant Category 2 (100% of notifications)

  • Specific Target Organ Toxicity - Single Exposure Category 3 (100% of notifications)

These consistent classifications across multiple notifications indicate reliable consensus regarding the compound's hazard profile.

Precautionary Measures

Several precautionary statements apply to this compound, including:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These precautions should be observed when handling the compound in laboratory or industrial settings.

SupplierSpecificationPurityPrice (USD)
1PlusChem250 mg95%$24.00
A2B Chem LLC250 mg95%$22.00
Aaron100 mg95%$6.00
TRC1 gNot specified$142.00

This pricing information, collected as of early 2025, indicates the relative commercial value of the compound .

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